molecular formula C12H8BrClF2N2O2S B1653287 N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide CAS No. 1801905-62-3

N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B1653287
CAS No.: 1801905-62-3
M. Wt: 397.62
InChI Key: SIBVYHGXHSECNB-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and methyl groups, and a benzenesulfonamide moiety substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the pyridine derivative with 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide is unique due to its specific combination of substituents on the pyridine ring and the presence of the difluorobenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClF2N2O2S/c1-6-8(13)5-17-12(14)11(6)18-21(19,20)10-3-2-7(15)4-9(10)16/h2-5,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBVYHGXHSECNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149438
Record name N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-2,4-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801905-62-3
Record name N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-2,4-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801905-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-2,4-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide
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N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide
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N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 4
N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 6
N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-2,4-difluorobenzenesulfonamide

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